molecular formula C18H20ClN9S2 B611824 WS-383 (free base) CAS No. 2247543-65-1

WS-383 (free base)

Cat. No. B611824
M. Wt: 461.991
InChI Key: MGESDQAAIJOGJA-UHFFFAOYSA-N
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Description

WS-383 free base is a potent, selective, and reversible inhibitor of DCN1-UBC12 interaction . It has an IC50 of 11 nM . WS-383 free base inhibits Cul3/1 neddylation and induces the accumulation of p21, p27, and NRF2 .


Molecular Structure Analysis

The molecular weight of WS-383 free base is 461.99 . Its molecular formula is C18H20ClN9S2 .


Chemical Reactions Analysis

WS-383 free base inhibits Cul3/1 neddylation . It also induces the accumulation of p21, p27, and NRF2 . At a concentration of 10 μM, WS-383 showed weak inhibitory activity, indicating its selectivity to the DCN1–UBC12 interaction over the selected kinases .


Physical And Chemical Properties Analysis

WS-383 free base has a molecular weight of 461.99 and a molecular formula of C18H20ClN9S2 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Scientific Research Applications

Scientific Research Applications of WS-383

Inhibitor of DCN1-UBC12 Interaction

  • Study Details : The research focused on the development of triazolo[1,5-a]pyrimidine-based inhibitors targeting the DCN1-UBC12 protein-protein interaction. One of the compounds developed was WS-383.
  • Mechanism : WS-383 was found to block the DCN1-UBC12 interaction reversibly, with an IC50 value of 11 nM. It exhibited selectivity over selected kinases.
  • Cellular Activity : In cellular assays, WS-383 showed engagement with the DCN1 target in MGC-803 cells.
  • Implications for Disease Treatment : By inhibiting Cul3/1 neddylation selectively, WS-383 led to the accumulation of proteins like p21, p27, and NRF2, suggesting its potential therapeutic use in diseases where Cul3/1 is dysregulated.
  • Reference : Shuai Wang et al., 2019, Journal of Medicinal Chemistry.

properties

IUPAC Name

2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN9S2/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13/h4-7,10H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGESDQAAIJOGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WS-383 (free base)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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